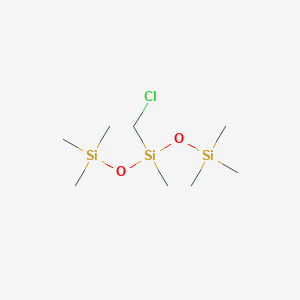
Diisobutylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GV 150013 is a small molecule drug that acts as an antagonist of the cholecystokinin receptor. It was initially developed by GSK Plc for the treatment of anxiety and other diseases. The compound has a molecular formula of C₃₃H₃₄N₄O₃ and a molecular weight of 534.65 g/mol .
Wissenschaftliche Forschungsanwendungen
Safety and Hazards
Diisobutylchlorosilane has a pungent smell and should be used in a well-ventilated area . It should be kept away from strong oxidants to avoid fire or explosion . Contact with skin, eyes, and respiratory tract should be avoided . If contact occurs, it is advised to rinse with plenty of water immediately and seek medical help . It should be stored in a closed, dry place, away from fire and heat sources .
Wirkmechanismus
GV 150013 exerts its effects by antagonizing the cholecystokinin receptor, specifically the cholecystokinin B receptor . This receptor is involved in various physiological and behavioral effects, including anxiety, memory processes, and gut motility . By blocking this receptor, GV 150013 can modulate the release of neurotransmitters such as GABA, leading to its anxiolytic effects .
Vorbereitungsmethoden
GV 150013 can be synthesized through a series of chemical reactions involving 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones. The synthetic route involves the replacement of the phenyl ring at N-5 with more hydrophilic substituents, such as alkyl groups bearing basic functions . The resolution of the racemic key intermediates, 3-amino-benzodiazepines, is also accomplished during the synthesis . Industrial production methods typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
GV 150013 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are not extensively documented.
Substitution: The phenyl ring at N-5 can be substituted with more hydrophilic groups, such as alkyl groups bearing basic functions.
Common Reagents and Conditions: The synthesis of GV 150013 involves reagents such as 3-amino-benzodiazepines and alkyl groups with basic functions.
Major Products: The major product formed from these reactions is the 5-morpholinoethyl derivative, which is a potential follow-up compound to GV 150013.
Vergleich Mit ähnlichen Verbindungen
GV 150013 is unique in its selective antagonism of the cholecystokinin B receptor. Similar compounds include:
L-364,718: Another cholecystokinin receptor antagonist that affects both cholecystokinin A and B receptors.
Devazepide: A cholecystokinin A receptor antagonist that is used to study gut motility.
Proglumide: A non-selective cholecystokinin receptor antagonist that blocks both cholecystokinin A and B receptors.
GV 150013 stands out due to its selectivity for the cholecystokinin B receptor and its potential anxiolytic effects .
Eigenschaften
InChI |
InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRHYBYGPMAEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














